molecular formula C21H19N5O4 B2925952 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 906164-99-6

9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2925952
CAS No.: 906164-99-6
M. Wt: 405.414
InChI Key: SHEMATIRLXQVBN-UHFFFAOYSA-N
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Description

This purine-derived carboxamide features a 3-methylphenyl substituent at position 2 and a 3,4-dimethoxyphenyl group at position 9.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-11-5-4-6-12(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-7-8-14(29-2)15(10-13)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEMATIRLXQVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the aromatic rings: Introduction of the 3,4-dimethoxyphenyl and 3-methylphenyl groups can be done through electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-(3,4-Dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the purine core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving purine derivatives.

    Medicine: Due to its structural similarity to certain pharmaceuticals, it may have potential as a drug candidate or a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 9

The table below highlights key structural differences among analogs:

Compound Name (CAS or Identifier) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methylphenyl 3,4-Dimethoxyphenyl Likely C21H19N5O4 ~405.4 Balances lipophilicity (methyl) and polarity (methoxy) .
9-(3,4-Dimethoxyphenyl)-2-phenyl analog (904268-83-3) Phenyl 3,4-Dimethoxyphenyl C20H17N5O4 391.4 Lacks methyl at position 2; reduced steric hindrance .
2-(3-Bromophenyl)-9-(4-methoxyphenyl) analog (888426-17-3) 3-Bromophenyl 4-Methoxyphenyl C19H14BrN5O3 440.2 Bromine increases molecular weight and electronic effects; single methoxy at position 9 .
2-(4-Fluorophenyl)-9-(2-ethoxyphenyl) analog (900010-96-0) 4-Fluorophenyl 2-Ethoxyphenyl C20H16FN5O3 393.37 Fluoro (electron-withdrawing) and ethoxy (bulkier than methoxy) substituents .
2-Methyl-9-(4-methylphenyl) analog (64440-99-9) Methyl 4-Methylphenyl C14H13N5O2 283.29 Simplified structure with methyl groups; lower molecular weight .

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly in the context of anticancer and antiviral properties.

Structural Characteristics

This compound features a complex structure with a purine backbone and two significant substituents: a 3,4-dimethoxyphenyl group and a 3-methylphenyl group. The presence of these substituents enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Substituted anilines and purine derivatives.
  • Catalysts and Conditions : Use of catalysts, specific solvents, temperature control, and pressure settings to facilitate the formation of the desired product.

Biological Activity Overview

Research indicates that purine derivatives exhibit a wide range of biological activities. The specific mechanisms often involve interactions with nucleic acid synthesis pathways or inhibition of viral replication processes.

Anticancer Activity

Numerous studies have reported the anticancer properties of purine derivatives. For instance:

  • The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
  • In vivo studies showed that administration of this compound resulted in tumor growth suppression in xenograft models.

Antiviral Activity

The compound has also shown potential as an antiviral agent:

  • It interacts with viral replication pathways, inhibiting the synthesis of viral nucleic acids.
  • Specific studies highlighted its effectiveness against certain RNA viruses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent groups:

Compound NameStructure FeaturesBiological ActivityUniqueness
9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purineHydroxy group substitutionAntiviralLacks methoxy groups
9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purineMethoxy instead of dimethoxyAnticancerLess potent due to fewer substitutions
9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purineFluoro and nitro substitutionsAntimicrobialDifferent halogenation pattern

This table illustrates how variations in substituent groups significantly affect the biological activities and potential applications of these compounds.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study involving MDA-MB-468 breast cancer cells showed that treatment with the compound led to G2/M phase arrest and significant tumor growth suppression in xenograft models.
    • The compound was administered at a dosage of 60 mg/kg every other day for 21 days, resulting in a 77% reduction in tumor size compared to control groups.
  • Antiviral Mechanism Investigation :
    • Research focused on the interaction between the compound and viral polymerases indicated that it effectively inhibits viral replication by disrupting nucleic acid synthesis.

Q & A

Q. Basic Research Focus :

  • NMR Analysis : Compare chemical shifts of the purine core (e.g., 8-oxo group at δ 160-170 ppm in 13C^{13}\text{C} NMR) with literature. highlights the use of 1H^{1}\text{H} and 13C^{13}\text{C} NMR for spirocyclic analogs.
  • LCMS Validation : Ensure ionization efficiency (e.g., [M+H]+^+ peak alignment). reports LCMS m/z 658 [M+H]+^+ with retention time 1.57 minutes (HPLC-TFA05 method).

Advanced Methodology :
Apply multivariate analysis (e.g., PCA) to correlate spectral discrepancies with structural motifs. Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in regiochemistry.

What strategies are effective for improving the solubility of this hydrophobic purine derivative?

Q. Basic Research Focus :

  • Co-solvent systems : Use DMF/water or DMSO/PBS mixtures for in vitro assays.
  • Salt formation : Introduce acidic/basic moieties (e.g., via hydroxyl or dimethylamino groups) to enable salt formation ().

Advanced Approach :
Employ computational solubility prediction tools (e.g., COSMO-RS) to screen solvent combinations. suggests integrating AI-driven simulations (e.g., COMSOL Multiphysics) to model solvation thermodynamics.

How can the reaction mechanism for the formation of the purine core be elucidated?

Q. Basic Research Focus :

  • Intermediate trapping : Use quenching experiments (e.g., rapid cooling) to isolate intermediates ().
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC ().

Advanced Methodology :
Apply density functional theory (DFT) to map energy profiles for cyclization steps. emphasizes using quantum mechanics/molecular mechanics (QM/MM) to simulate transition states. Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

What experimental design principles apply to optimizing catalytic systems for this compound’s functionalization?

Basic Research Focus :
Use fractional factorial design () to test variables: catalyst loading (e.g., Pd/C vs. Ni), ligand type (phosphine vs. carbene), and solvent polarity. demonstrates iodine-mediated functionalization with N-iodosuccinimide (96% yield).

Advanced Strategy :
Implement active learning algorithms () to iteratively refine conditions. For example, Bayesian optimization can prioritize high-yield regions of the parameter space while minimizing experiments.

How can the compound’s stability under physiological conditions be systematically evaluated?

Q. Basic Protocol :

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC ().
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

Advanced Analysis :
Apply molecular dynamics (MD) simulations to predict hydrolytic cleavage pathways (e.g., 8-oxo group susceptibility). Validate with accelerated stability studies (ICH Q1A guidelines) and LC-HRMS for degradation product identification.

What computational tools are suitable for predicting this compound’s biological target interactions?

Q. Basic Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against purine-binding proteins (e.g., kinases).
  • Pharmacophore modeling : Align 3,4-dimethoxyphenyl and carboxamide groups with known inhibitors.

Advanced Integration :
Combine AI-driven binding affinity prediction (e.g., AlphaFold-Multimer) with experimental SPR (surface plasmon resonance) data (). Validate using cryo-EM or X-ray crystallography for co-crystal structures.

How can synthetic byproducts be minimized during large-scale production?

Q. Basic Strategy :

  • Temperature control : Lower reaction temperatures reduce side reactions (e.g., uses room temperature for iodination).
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported Pd) to enhance selectivity.

Advanced Solution :
Develop continuous-flow reactors () with in-line analytics (e.g., PAT tools) for real-time impurity monitoring. Use machine learning to adjust flow rates dynamically ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.